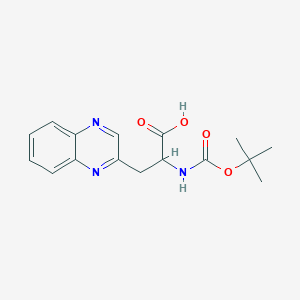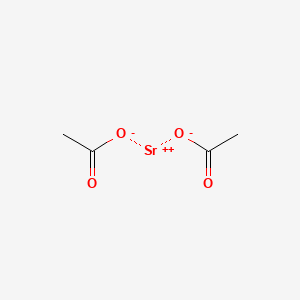![molecular formula C18H17F4NO6 B12056181 3-Propyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12056181.png)
3-Propyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione: is a complex organic compound with a spirocyclic structure. Its chemical formula is C21H16F4 (molecular weight: 344.35 g/mol). The compound exhibits interesting properties due to its unique arrangement of fluorine and nitro substituents on the aromatic rings.
Preparation Methods
Synthetic Routes:
Octafluorotoluene Route: The compound can be synthesized from octafluorotoluene as a starting material. The trifluoromethyl group in octafluorotoluene undergoes a series of reactions to introduce the propyl and nitro groups.
Direct Fluorination: Another approach involves direct fluorination of a suitable precursor containing the desired aromatic rings.
Reaction Conditions:
- Reactions typically occur under anhydrous and inert conditions.
- Fluorination reactions may involve strong fluorinating agents such as elemental fluorine or HF.
- Nitration reactions require nitrating agents like nitric acid or mixed acid (HNO3 + H2SO4).
Industrial Production:
Industrial-scale production methods are proprietary, but the compound can be synthesized in laboratories using the methods mentioned above.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions due to the presence of electron-withdrawing fluorine and nitro groups.
Reduction: Reduction of the nitro group can yield the corresponding amino compound.
Substitution: The aromatic rings are susceptible to electrophilic substitution reactions.
Common Reagents: Nitric acid, sulfuric acid, Lewis acids, and reducing agents.
Major Products: Nitro-substituted derivatives, amino-substituted compounds, and various spirocyclic intermediates.
Scientific Research Applications
Materials Science: The compound’s unique structure makes it interesting for liquid crystal applications.
Organic Synthesis: It serves as a building block for designing novel materials.
Biological Studies: Investigating its interactions with biological systems.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For instance, in liquid crystals, it influences mesomorphic behavior and optical properties.
Comparison with Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: and 2,3,5,6-Tetrafluoro-4-methylpyridine are structurally related compounds
Uniqueness: The spirocyclic structure and combination of fluorine and nitro substituents distinguish it from other terphenyl derivatives.
Remember that this compound’s properties and applications continue to be explored, and further research may reveal additional insights
Properties
Molecular Formula |
C18H17F4NO6 |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
3-propyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C18H17F4NO6/c1-2-6-18(9-10(19)12(21)14(23(26)27)13(22)11(9)20)15(24)28-17(29-16(18)25)7-4-3-5-8-17/h2-8H2,1H3 |
InChI Key |
JWAHHCQJIGIGMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(=O)OC2(CCCCC2)OC1=O)C3=C(C(=C(C(=C3F)F)[N+](=O)[O-])F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)
![3-allyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12056116.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056121.png)





![1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12056150.png)



